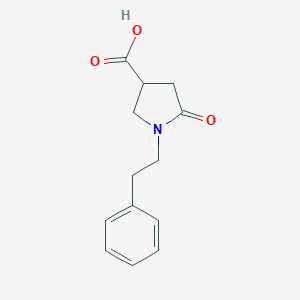

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-8-11(13(16)17)9-14(12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPXDXDHJYRETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952726 | |

| Record name | 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30380-70-2 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030380702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid, a substituted pyroglutamic acid derivative of interest to researchers and professionals in drug development. The primary synthetic pathway, leveraging the reaction of itaconic acid and 2-phenylethylamine, is detailed with expert insights into the reaction mechanism and experimental considerations. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring a thorough understanding for successful and reproducible synthesis. All quantitative data is summarized for clarity, and key processes are visualized through diagrams. This guide is intended for an audience with a foundational knowledge of organic chemistry.

Introduction

This compound belongs to the class of N-substituted pyroglutamic acids. Pyroglutamic acid and its derivatives are significant chiral building blocks in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] The rigid pyrrolidinone ring introduces conformational constraints, which can be advantageous in the design of peptidomimetics and other molecules targeting specific biological receptors.[3] The title compound, with its N-phenylethyl substituent, presents a lipophilic moiety that can influence its pharmacokinetic and pharmacodynamic properties.

The most direct and atom-economical approach to this class of compounds is the tandem aza-Michael addition and intramolecular cyclization of a primary amine with itaconic acid.[4] This method is a cornerstone of pyrrolidinone synthesis and offers a straightforward route to a wide array of N-substituted derivatives.[5]

This guide will focus on this principal synthetic route, providing a detailed experimental protocol, mechanistic insights, and characterization data to ensure a self-validating and reproducible synthesis.

Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound from itaconic acid and 2-phenylethylamine is a cascade reaction that proceeds in two key steps: an aza-Michael addition followed by an intramolecular amidation (cyclization).

Step 1: Aza-Michael Addition

The reaction is initiated by the nucleophilic attack of the primary amine (2-phenylethylamine) on the β-carbon of the α,β-unsaturated dicarboxylic acid (itaconic acid). This conjugate addition is facilitated by the electron-withdrawing nature of the two carboxylic acid groups, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic.

Step 2: Intramolecular Cyclization (Amidation)

Following the Michael addition, the newly formed secondary amine and one of the carboxylic acid groups are positioned favorably for an intramolecular nucleophilic acyl substitution. The nitrogen atom attacks the carbonyl carbon of the proximal carboxylic acid, leading to the formation of a five-membered lactam ring and the elimination of a water molecule. This cyclization is often promoted by heating.

Diagram 1: Reaction Mechanism

A visual representation of the cascade reaction is provided below.

Caption: Cascade reaction mechanism for the synthesis.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound, based on established methods for analogous compounds.[6]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Itaconic Acid | ≥99% | Sigma-Aldrich | |

| 2-Phenylethylamine | ≥99% | Alfa Aesar | |

| Deionized Water | As solvent | ||

| Hydrochloric Acid (HCl) | 37% | Fisher Scientific | For acidification |

| Ethanol | 95% | For recrystallization |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers and graduated cylinders

-

Büchner funnel and filter paper

-

pH paper or pH meter

-

Rotary evaporator

Synthetic Procedure

Diagram 2: Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine itaconic acid (13.0 g, 0.1 mol) and deionized water (50 mL).

-

Addition of Amine: While stirring, slowly add 2-phenylethylamine (12.1 g, 0.1 mol) to the flask. An exothermic reaction may be observed.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Acidification: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling. Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2.

-

Precipitation and Isolation: Cool the acidified mixture in an ice bath for at least one hour to ensure complete precipitation of the product. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining salts and unreacted starting materials.

-

Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimal amount of boiling 95% ethanol. If the solid does not fully dissolve, add small portions of hot water until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Expected Yield and Purity

-

Expected Yield: 75-85%

-

Appearance: White to off-white crystalline solid

-

Purity (by NMR): >97%

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 30380-70-2 | [7][8] |

| Molecular Formula | C₁₃H₁₅NO₃ | [7][8] |

| Molecular Weight | 233.26 g/mol | [7][8] |

| Melting Point | 207-211 °C (for a similar stereoisomer) | [9] |

Spectroscopic Data (Predicted)

While a published spectrum for this specific compound was not found in the initial literature search, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures, such as pyroglutamic acid and its N-substituted analogs.[10][11][12]

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5 (s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.35-7.15 (m, 5H): Aromatic protons of the phenyl group.

-

δ 3.60-3.40 (m, 2H): Methylene protons of the N-CH₂-CH₂-Ph group adjacent to the nitrogen.

-

δ 3.35-3.20 (m, 1H): Methine proton at the 3-position (-CH-COOH).

-

δ 3.20-3.05 (m, 2H): Methylene protons of the pyrrolidinone ring at the 2-position.

-

δ 2.85-2.70 (m, 2H): Methylene protons of the N-CH₂-CH₂-Ph group adjacent to the phenyl ring.

-

δ 2.60-2.40 (m, 2H): Methylene protons of the pyrrolidinone ring at the 4-position.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 175.0: Carbonyl carbon of the carboxylic acid (-COOH).

-

δ 173.5: Carbonyl carbon of the lactam.

-

δ 139.0: Quaternary aromatic carbon of the phenyl group.

-

δ 129.0, 128.5, 126.5: Aromatic carbons of the phenyl group.

-

δ 52.0: Methylene carbon of the pyrrolidinone ring at the 2-position.

-

δ 42.0: Methylene carbon of the N-CH₂-CH₂-Ph group adjacent to the nitrogen.

-

δ 38.0: Methine carbon at the 3-position (-CH-COOH).

-

δ 35.0: Methylene carbon of the N-CH₂-CH₂-Ph group adjacent to the phenyl ring.

-

δ 33.0: Methylene carbon of the pyrrolidinone ring at the 4-position.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3300-2500 (broad): O-H stretch of the carboxylic acid.

-

3030: Aromatic C-H stretch.

-

2950: Aliphatic C-H stretch.

-

1720: C=O stretch of the carboxylic acid.

-

1680: C=O stretch of the lactam.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Perform the reaction in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

-

Reagent Hazards:

-

Itaconic Acid: May cause skin and eye irritation.

-

2-Phenylethylamine: Corrosive. Causes severe skin burns and eye damage.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.

-

-

Disposal: Dispose of all chemical waste in accordance with local regulations.

A Safety Data Sheet (SDS) for the product is available.[2]

Conclusion

The synthesis of this compound via the reaction of itaconic acid and 2-phenylethylamine is a robust and efficient method. This guide provides a comprehensive framework for its synthesis, purification, and characterization, grounded in established chemical principles. The provided protocol, along with the mechanistic insights and predicted analytical data, should enable researchers to successfully synthesize and validate this compound of interest.

References

- BenchChem. (2025). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. BenchChem.

-

ChemACX. (n.d.). This compound synthesis. Retrieved from [Link]

- Gein, V. L., Silina, T., et al. (2024). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal.

- Jonuškienė, I., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.

-

Human Metabolome Database. (n.d.). L-Pyroglutamic acid. Retrieved from [Link]

- Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.

- Novellino, E., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. LOCKSS.

-

PubChem. (n.d.). L-Pyroglutamic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000267). Retrieved from [Link]

- Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.

- Watson, F., et al. (2025). Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine.

- European Patent Office. (1999). 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives.

- Serkov, S. A., Sigay, N. V., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin.

-

Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Retrieved from [Link]

- Wilsens, C. H. R. M., et al. (2019).

- Žirgulevičiūtė, Ž., et al. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemical Technology.

- Mickevičius, V., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.

Sources

- 1. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. L-Pyroglutamic Acid | C5H7NO3 | CID 7405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. L-Pyroglutamic acid(98-79-3) 1H NMR [m.chemicalbook.com]

- 12. Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

An In-Depth Technical Guide to the Chemical Properties of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Introduction: A Versatile Scaffold in Modern Chemistry

This compound, identified by CAS number 30380-70-2, is a heterocyclic compound belonging to the pyroglutamic acid family.[1][2][3] Its structure features a five-membered lactam ring, a carboxylic acid functional group, and a phenylethyl substituent on the nitrogen atom. This unique combination of a rigid cyclic core and reactive functional groups makes it a valuable building block, or scaffold, in synthetic organic chemistry and medicinal chemistry.

The 5-oxopyrrolidine core is a privileged structure in drug discovery, appearing in numerous biologically active molecules. The strategic placement of the carboxylic acid at the 3-position and the N-phenylethyl group provides distinct vectors for chemical modification, allowing for the systematic exploration of chemical space. This guide offers a senior application scientist's perspective on the synthesis, properties, reactivity, and analytical characterization of this compound, providing researchers with the foundational knowledge required for its effective utilization in developmental pipelines. The exploration of such scaffolds is crucial in the ongoing search for novel therapeutic agents, particularly in areas like antimicrobial and anticancer research.[4]

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence solubility, reactivity, and handling characteristics.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 30380-70-2 | [1][3] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1] |

| Molecular Weight | 233.27 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | [5] |

| Melting Point | 210-213 °C (for isomer CAS 99735-43-0) | [5][6] |

| Boiling Point | 460.1 ± 45.0 °C (Predicted, for isomer) | [5] |

| Density | 1.267 ± 0.06 g/cm³ (Predicted, for isomer) | [5][6] |

| pKa | 4.48 ± 0.20 (Predicted, for isomer) |[5][7] |

Note: Experimental data for the specific 1-(2-phenylethyl) isomer is limited in publicly available literature. Data for the closely related 1-(1-phenylethyl) isomer (CAS 99735-43-0) is provided for reference and predictive purposes.

Synthesis and Mechanistic Considerations

The construction of the 5-oxopyrrolidine ring system is a well-established transformation in organic synthesis. The most direct and atom-economical approach for synthesizing the title compound is the thermal condensation of phenethylamine with itaconic acid.

Synthetic Pathway: Michael Addition and Amidation Cascade

The reaction proceeds through a sequential process initiated by a conjugate (Michael) addition of the primary amine (phenethylamine) to the α,β-unsaturated system of itaconic acid. This is followed by an intramolecular cyclization via amidation, where the newly formed secondary amine attacks one of the carboxylic acid groups, eliminating a molecule of water to form the stable five-membered lactam ring. This solvent-free thermal condensation is an efficient method often employed for this class of compounds.[4][8]

Experimental Protocol: Thermal Condensation

Causality Statement: This protocol leverages a solvent-free, high-temperature condition to drive the reaction towards completion. The absence of a solvent simplifies the workup process, and the heat provides the necessary activation energy for both the initial Michael addition and the subsequent dehydration/cyclization, which is typically the rate-limiting step.

Reagents and Equipment:

-

Itaconic acid (1.0 eq)

-

2-Phenylethylamine (1.05 eq)

-

Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

-

Heating mantle with temperature control

-

Stir bar

-

Crystallization dish

-

Vacuum filtration apparatus

Procedure:

-

Combine itaconic acid and 2-phenylethylamine in the round-bottom flask. The slight excess of the amine ensures the complete consumption of the limiting reagent, itaconic acid.

-

Heat the mixture under vigorous stirring to 140-160 °C. The reactants will melt and form a homogenous liquid.

-

Maintain this temperature for 2-3 hours. Water will be generated as a byproduct of the cyclization and can be observed co-distilling.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Allow the reaction mixture to cool to approximately 80-90 °C. The product will begin to solidify.

-

Workup and Purification: While still warm, add a suitable recrystallization solvent (e.g., ethanol/water mixture) to dissolve the crude product.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization

Structural confirmation is a non-negotiable step in synthesis. While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons from the phenylethyl group (around 7.2-7.4 ppm), a multiplet for the benzylic -CH₂- group, a multiplet for the -N-CH₂- group, and complex multiplets for the three protons on the pyrrolidine ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Key signals would include two distinct carbonyl carbons (one for the lactam amide around 175 ppm and one for the carboxylic acid around 180 ppm), six signals for the aromatic carbons of the phenyl ring, and four distinct signals for the aliphatic carbons of the ethyl and pyrrolidine moieties.

4.2 Infrared (IR) Spectroscopy The IR spectrum should display highly characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

A sharp C=O stretch from the lactam carbonyl, expected around 1680-1700 cm⁻¹.

-

A C=O stretch from the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹.

-

Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

4.3 Mass Spectrometry (MS) Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]+ or protonated molecule [M+H]+ should be readily observable, confirming the molecular weight of 233.27 g/mol .[1]

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its two primary functional groups can be manipulated independently to generate diverse libraries of compounds.

5.1 Core Reactivity

-

Carboxylic Acid Moiety: This group is a handle for standard transformations. It can be converted into esters, amides, or acid chlorides, allowing for the introduction of a wide range of substituents. Parallel amidation, for instance, is a common technique to create libraries of carboxamides for biological screening.[9]

-

Lactam Ring: The amide bond within the lactam is generally stable but can be cleaved under harsh hydrolytic conditions. The adjacent C-H bonds can be functionalized under specific conditions.

5.2 Role as a Synthetic Scaffold This molecule serves as an excellent starting point for creating more complex structures with potential therapeutic applications. Research into related 1-substituted-5-oxopyrrolidine-3-carboxylic acids has shown their promise as scaffolds for developing novel antimicrobial and anticancer agents.[4] By modifying the N-substituent and derivatizing the carboxylic acid, chemists can fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets.

5.3 Derivatization Pathways Diagram

Caption: Key derivatization pathways from the core scaffold.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[5][7]

-

GHS Classification (Predicted): Based on related structures, it may cause skin and eye irritation.[10][11]

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its straightforward synthesis, combined with the orthogonal reactivity of its functional groups, provides a reliable and adaptable scaffold for the development of new molecular entities. This guide has provided a framework for understanding its fundamental chemical properties, from synthesis to potential applications, equipping researchers with the knowledge to leverage this valuable building block in their scientific pursuits.

References

- Vertex AI Search. This compound.

- Alfa Chemistry. CAS 99735-43-0 (1'r,3r)-1-(1'-Phenylethyl)-5-oxo-3-pyrrolidine carboxylic acid.

- ChemicalBook. (1'R, 3R)-1-(1'-phenylethyl)-5-oxo-3-pyrrolidine carboxylic acid.

- MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.

- ChemicalBook. This compound.

- ResearchGate. Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.

- National Institutes of Health (NIH). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.

- GuideChem. (1's, 3s)-1-(1'-phenylethyl)-5-oxo-3-pyrrolidine carboxylic acid.

- Ruichubio. This compound.

- Fisher Scientific. eMolecules this compound | 30380-70-2.

- PubChem. 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid.

- PubChem. 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | 30380-70-2 [chemicalbook.com]

- 3. This compound 30380-70-2 [ruichubio.com]

- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (1'R, 3R)-1-(1'-PHENYLETHYL)-5-OXO-3-PYRROLIDINE CARBOXYLIC ACID CAS#: 99735-43-0 [m.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. (1'S, 3S)-1-(1'-PHENYLETHYL)-5-OXO-3-PYRROLIDINE CARBOXYLIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid | C11H11NO3 | CID 3043762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid | C11H12N2O3 | CID 4777987 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid (CAS 30380-70-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound belonging to the pyrrolidinone family. This guide provides a comprehensive overview of its chemical properties, potential synthesis strategies, and places it within the broader context of pyrrolidine-containing molecules in drug discovery. While specific biological activity and detailed experimental protocols for this exact compound are not extensively documented in publicly available literature, this paper will extrapolate potential areas of investigation and provide generalized methodologies for its characterization based on the activities of structurally related compounds.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, flexible structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors.[2][3] Derivatives of pyrrolidine-3-carboxylic acid, in particular, are valuable as chiral building blocks for creating complex, biologically active molecules.[1][4] They serve as a versatile starting point for synthesizing compounds with potential therapeutic applications, including enzyme inhibitors.[4]

The subject of this guide, this compound, combines the pyrrolidine core with a phenylethyl group. This addition increases the molecule's lipophilicity and introduces an aromatic ring capable of various intermolecular interactions, suggesting its potential for biological activity.

Physicochemical Properties and Data

Quantitative data for this compound is primarily available from chemical suppliers. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 30380-70-2 | [5][6] |

| Molecular Formula | C13H15NO3 | [5] |

| Molecular Weight | 233.26 g/mol | [7] |

| Appearance | White crystalline powder | [7] |

| Purity | Typically ≥95% | [8][9] |

| Melting Point | 207-213 °C | [7][10] |

| Boiling Point (Predicted) | 460.1 °C at 760 mmHg | [10] |

| Density (Predicted) | 1.267 g/cm³ | [10] |

Synthesis Strategies: A Mechanistic Perspective

Hypothetical Synthesis Pathway:

A likely synthetic route involves the Michael addition of 2-phenylethylamine to itaconic acid, followed by an intramolecular cyclization via amide bond formation. This reaction is often carried out at elevated temperatures, sometimes in a solvent-free environment or with a high-boiling point solvent like water or acetic acid.[11][12]

Step-by-Step Generalized Protocol:

-

Reactant Preparation: Equimolar or a slight excess of itaconic acid is mixed with 2-phenylethylamine.

-

Reaction Conditions: The mixture is heated, for instance, by refluxing in water for several hours.[12]

-

Work-up and Purification: After cooling, the reaction mixture is often acidified to precipitate the carboxylic acid product. The crude product can then be filtered, washed, and purified by recrystallization.

Potential Biological Activity and Areas for Investigation

Although the biological activity of this compound itself is not well-documented, the broader class of 5-oxopyrrolidine derivatives has shown promise in several therapeutic areas.

-

Anticancer and Antimicrobial Properties: Various derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their in vitro anticancer and antimicrobial activities.[12] Some have demonstrated potent effects against lung cancer cell lines and multidrug-resistant bacteria.[12][13]

-

Neuroprotective Effects: The pyrrolidine scaffold is present in molecules with known neuroprotective properties, suggesting a potential avenue of research for this compound.[14]

-

Enzyme Inhibition: Pyrrolidine-3-carboxylic acid derivatives are known to be effective enzyme inhibitors.[4] For example, related structures have been investigated as inhibitors of enzymes involved in carbohydrate metabolism, indicating potential antidiabetic applications.[14]

Given these precedents, this compound represents a candidate for screening in anticancer, antimicrobial, and neurological disease models.

Experimental Workflow for Compound Characterization

For a novel or under-characterized compound like this, a systematic experimental workflow is essential to determine its biological activity and mechanism of action.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 5. This compound | 30380-70-2 [sigmaaldrich.com]

- 6. 30380-70-2 Cas No. | 5-Oxo-1-phenethyl-pyrrolidine-3-carboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. (1'S, 3S)-1-(1'-PHENYLETHYL)-5-OXO-3-PYRROLIDINE CARBOXYLIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. eMolecules this compound | 30380-70-2 | Fisher Scientific [fishersci.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buy (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid | 99735-43-0 [smolecule.com]

In-Depth Technical Guide: Structure Elucidation of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Introduction

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid is a member of the pyrrolidinone family, a class of five-membered nitrogen-containing heterocyclic compounds.[1] The pyrrolidine scaffold is a crucial component in numerous natural products and pharmacologically significant molecules, making it a versatile framework for the design and development of novel drug candidates.[1] The precise determination of the three-dimensional structure of such molecules is fundamental to understanding their function and for rational drug design.[2] This guide provides a comprehensive, in-depth technical overview of the methodologies employed in the complete structure elucidation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

This document will detail the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopic techniques. The narrative will not only present the protocols but also delve into the rationale behind the selection of each experiment, ensuring a robust and self-validating analytical workflow.

I. Molecular Formula and Unsaturation: The First Clues from Mass Spectrometry

The initial and pivotal step in any structure elucidation is the unambiguous determination of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which is instrumental in determining the elemental composition of the molecule.[2] For this compound, the expected molecular formula is C13H15NO3.

Experimental Protocol:

-

Sample Preparation: Dissolve a small quantity (approximately 1 mg/mL) of the analyte in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a preferred technique for polar molecules like the target compound.[2]

-

Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument.[2]

-

Data Analysis: The accurate mass obtained for the molecular ion peak (e.g., [M+H]+ or [M-H]-) is used to calculate the elemental composition.

Data Presentation:

| Ion | Calculated Exact Mass (C13H15NO3) | Observed m/z |

| [M+H]+ | 234.1130 | 234.1128 |

| [M-H]- | 232.0974 | 232.0976 |

The close correlation between the calculated and observed masses confirms the molecular formula C13H15NO3.

Degree of Unsaturation

With the molecular formula established, the degree of unsaturation (DoU) can be calculated to infer the number of rings and/or multiple bonds present in the molecule.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 13 + 1 - (15/2) + (1/2) = 7

A DoU of 7 suggests the presence of a combination of rings and double bonds. The phenyl group accounts for 4 degrees of unsaturation (one ring and three double bonds), and the carboxylic acid carbonyl group accounts for one. The remaining two degrees of unsaturation are consistent with the pyrrolidinone ring system (one ring and one carbonyl group).

II. Functional Group Identification: The Infrared Spectroscopy Blueprint

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.[3] The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Key IR Absorptions for this compound

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and the lactam (a cyclic amide) functionalities.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using the KBr pellet technique or as a thin film.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm-1.

Data Presentation:

| Functional Group | Expected Absorption Range (cm-1) | Observed Absorption (cm-1) | Vibrational Mode |

| Carboxylic Acid O-H | 3300-2500 (broad) | ~3000 (very broad) | O-H stretch[4][5] |

| Aromatic C-H | 3100-3000 | ~3050 | C-H stretch |

| Aliphatic C-H | 3000-2850 | ~2950 | C-H stretch |

| Carboxylic Acid C=O | 1760-1690 | ~1710 | C=O stretch[4][5] |

| Lactam C=O | ~1680 | ~1685 | C=O stretch |

| Carboxylic Acid C-O | 1320-1210 | ~1250 | C-O stretch[4] |

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[3][4] The two distinct carbonyl absorptions are indicative of the two different C=O environments: the carboxylic acid and the lactam.

III. Assembling the Molecular Puzzle: A Multi-dimensional NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial proximity of atoms.[2][6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for the complete structural assignment of this compound.[7][8]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.[2]

-

Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling.

Predicted ¹H NMR Data:

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| H-aromatic | 7.35-7.20 | m | 5H |

| H-phenylethyl (CH2) | 2.85 | t | 2H |

| H-phenylethyl (CH2) | 3.60 | t | 2H |

| H-3 | 3.20 | m | 1H |

| H-2 | 3.40 | m | 2H |

| H-4 | 2.60 | m | 2H |

| COOH | 12.50 | br s | 1H |

¹³C NMR and DEPT: Carbon Skeleton Framework

The ¹³C NMR spectrum, often in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, provides information about the number and types of carbon atoms (CH3, CH2, CH, and quaternary carbons).[9]

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (ppm) | DEPT |

| C-aromatic (quat) | 139.0 | C |

| C-aromatic (CH) | 129.0, 128.5, 126.5 | CH |

| C-5 (C=O lactam) | 175.0 | C |

| C=O (acid) | 173.0 | C |

| C-phenylethyl (CH2) | 34.0 | CH2 |

| C-phenylethyl (CH2) | 48.0 | CH2 |

| C-3 | 40.0 | CH |

| C-2 | 50.0 | CH2 |

| C-4 | 35.0 | CH2 |

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy)

The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds.[9][10] This allows for the tracing of proton spin systems.

-

Correlation between the two CH2 groups of the phenylethyl moiety.

-

Correlations within the pyrrolidinone ring: H-2 with H-3, and H-3 with H-4.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[10][11] This is essential for assigning the carbon signals based on the already assigned proton signals.

-

Each aliphatic and aromatic CH proton will show a correlation to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away.[10][11] This is arguably the most critical experiment for piecing together the molecular fragments and confirming the overall structure.

-

The protons of the phenylethyl CH2 group attached to the nitrogen will show a correlation to C-2 and C-5 of the pyrrolidinone ring.

-

H-3 will show correlations to the carboxylic acid carbonyl (C=O), C-2, and C-5.

-

H-2 will show a correlation to the lactam carbonyl (C-5).

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, integrating data from all spectroscopic techniques.

Caption: Workflow for the structure elucidation of this compound.

Visualizing Key HMBC Correlations

The following diagram highlights the crucial long-range correlations that definitively connect the structural fragments of the molecule.

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

IV. Absolute Confirmation: X-ray Crystallography

While the combination of MS and NMR provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray diffraction is considered the "gold standard" for unambiguous structural determination.[2] This technique provides precise 3D atomic coordinates, bond lengths, and bond angles in the solid state.[2]

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound.[2]

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The structure is solved using direct methods and refined to yield the final atomic coordinates.[2]

Obtaining suitable crystals can sometimes be a challenge, but a successful crystallographic analysis provides the ultimate validation of the structure elucidated by spectroscopic methods.[2]

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry lays the foundation by providing the molecular formula. Infrared spectroscopy offers a quick and reliable method for identifying key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments allows for the detailed assembly of the molecular framework, piece by piece. Each technique provides a layer of evidence, and together they form a self-validating system that leads to the confident and unambiguous determination of the molecular structure, a critical step in the journey of drug discovery and development.

References

-

Advanced NMR techniques for structural characterisation of heterocyclic structures - ESA-IPB. Available at: [Link]

-

IR: carboxylic acids. Available at: [Link]

-

Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]

-

(PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. Available at: [Link]

-

Structure Elucidation by NMR - NMR Service | ETH Zurich. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at: [Link]

-

2D NMR Problem Solving - Eugene E. Kwan. Available at: [Link]

-

1 May 2017 Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Available at: [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 9. web.uvic.ca [web.uvic.ca]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. ekwan.github.io [ekwan.github.io]

mechanism of action of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

An In-depth Technical Guide to the Putative Mechanism of Action of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolidine ring system is a cornerstone of medicinal chemistry, serving as a versatile scaffold in numerous FDA-approved therapeutics and biologically active natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to engage with a wide array of biological targets. This guide focuses on this compound, a specific derivative whose mechanism of action has not yet been fully elucidated. By examining the extensive literature on structurally related pyrrolidine compounds, we will propose a putative mechanism of action for this molecule and provide a comprehensive experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

Introduction to the Pyrrolidine Scaffold

The five-membered, saturated nitrogen heterocycle known as pyrrolidine is a privileged scaffold in drug discovery.[2] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] This structural feature is a key reason why the pyrrolidine nucleus is found in a diverse range of pharmacologically active agents, including those with anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][3] The specific compound of interest, this compound (CAS 30380-70-2), integrates several key pharmacophoric features: a pyrrolidinone ring, an N-phenylethyl substituent, and a carboxylic acid moiety. While direct studies on its mechanism are scarce, the extensive bioactivity profile of related compounds provides a strong foundation for hypothesizing its biological role.

Structural Analysis and Putative Bioactivity

The structure of this compound suggests several potential avenues for biological activity. The pyrrolidinone core is a common feature in molecules targeting a variety of enzymes and receptors. The N-phenylethyl group is structurally related to phenethylamine, a backbone for many neuroactive compounds, suggesting a potential for neurological or CNS activity.[4] The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its potential to be ionized at physiological pH can influence solubility, cell permeability, and interactions with biological targets, particularly those with cationic binding sites.

Review of Bioactivities of Structurally Related Pyrrolidine Derivatives

The diverse biological activities of pyrrolidine derivatives offer clues to the potential . A review of the literature reveals several key classes of activity for structurally related compounds.

| Class of Pyrrolidine Derivative | Biological Activity | Example Molecular Target/Pathway | Reference |

| Pyrrolidine-2,5-diones | Anticonvulsant | Blockade of sodium channels | [2] |

| Polyhydroxylated Pyrrolidines | Antidiabetic, Anticancer | α-glycosidase inhibition | [2] |

| 2-Oxo-pyrrolidine derivatives | Neurological disorders | Not specified | [5] |

| Pyrrolidine-3-carboxylic acids | Endothelin Receptor Antagonism | ETA and ETB receptors | [6][7][8] |

| 5-Oxopyrrolidine derivatives | Anticancer, Antimicrobial | Not specified | [3][9] |

| Pyrrolidine-based compounds | Tyrosine Kinase Inhibition | VEGF-R2, PDGF-Rβ | [10] |

This diverse range of activities highlights the versatility of the pyrrolidine scaffold. The presence of the 5-oxo and 3-carboxylic acid moieties in our compound of interest makes the activities of 5-oxopyrrolidine and pyrrolidine-3-carboxylic acid derivatives particularly relevant.

Proposed Putative Mechanism of Action

Based on the structural analysis and the known activities of related compounds, we propose that This compound likely functions as a modulator of cell signaling pathways through enzyme inhibition or receptor antagonism.

The most probable targets, given the available data, fall into two main categories:

-

Enzyme Inhibition: The pyrrolidinone structure is present in inhibitors of various enzymes. Potential targets could include proteases, kinases, or enzymes involved in metabolic pathways like α-glycosidase.[2] The phenylethyl group could direct the molecule towards enzymes involved in neurotransmitter metabolism or signaling.

-

Receptor Antagonism: Several pyrrolidine-3-carboxylic acid derivatives are potent and selective antagonists of endothelin receptors.[6][7] The overall structure of this compound shares features with these antagonists, suggesting it may also interact with G-protein coupled receptors.

The following experimental framework is designed to systematically test these hypotheses.

Experimental Framework for Elucidation of the Mechanism of Action

This section provides a detailed, phased approach to characterizing the .

Phase 1: Initial In Vitro Screening and Target Class Identification

The initial phase aims to broadly screen the compound against various target classes to identify a general area of biological activity.

Workflow for Phase 1:

Caption: Phase 1 Experimental Workflow for Target Class Identification.

Protocol 1: Broad-Spectrum Enzyme Inhibition and Receptor Binding Assays

-

Objective: To identify potential enzyme or receptor targets of the compound.

-

Methodology:

-

Utilize commercially available broad-spectrum screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Submit this compound for screening at a standard concentration (e.g., 10 µM) against a panel of several hundred enzymes and receptors.

-

The assays are typically radioligand binding assays for receptors and functional enzymatic assays for enzymes.

-

-

Data Analysis:

-

Identify any targets where the compound shows significant inhibition or binding (e.g., >50% inhibition).

-

This will provide a list of "hits" for further investigation.

-

Phase 2: Target Validation and Determination of Potency

Once potential targets are identified, the next phase is to validate these interactions and determine the compound's potency.

Workflow for Phase 2:

Caption: Phase 2 Experimental Workflow for Target Validation.

Protocol 2: Dose-Response and Binding Affinity Studies

-

Objective: To determine the potency (IC50/EC50) and binding affinity (Kd) of the compound for the validated targets.

-

Methodology:

-

Dose-Response: For the "hit" targets, perform functional assays with a serial dilution of the compound (e.g., from 1 nM to 100 µM).

-

Binding Affinity: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the direct binding of the compound to the purified target protein.

-

-

Data Analysis:

-

Plot the dose-response data and fit to a four-parameter logistic equation to determine the IC50 or EC50.

-

Analyze SPR or ITC data to calculate the dissociation constant (Kd).

-

Phase 3: Elucidation of Cellular and In Vivo Effects

The final phase is to understand the compound's effect in a biological context, from cells to a whole organism.

Workflow for Phase 3:

Caption: Phase 3 Experimental Workflow for Biological Characterization.

Protocol 3: Cellular Signaling Pathway Analysis

-

Objective: To determine how the compound affects cellular signaling pathways downstream of its target.

-

Methodology:

-

Treat relevant cell lines with the compound at various concentrations.

-

Use techniques like Western blotting to measure the phosphorylation status or expression levels of key proteins in the target's signaling pathway.

-

Utilize reporter gene assays to measure the transcriptional activity of downstream effectors.

-

-

Data Analysis:

-

Quantify changes in protein levels or reporter activity in response to compound treatment.

-

This will confirm that the compound engages its target in a cellular context and produces the expected downstream effects.

-

Conclusion

While the precise remains to be definitively established, its structural features and the extensive bioactivity of related pyrrolidine derivatives provide a strong basis for targeted investigation. The proposed putative mechanisms—enzyme inhibition and receptor antagonism—are grounded in a solid body of scientific literature. The detailed experimental framework provided in this guide offers a logical and comprehensive pathway for researchers to systematically elucidate the compound's mechanism of action, from initial broad-spectrum screening to in-depth cellular and in vivo characterization. The successful completion of these studies will not only illuminate the molecular pharmacology of this specific compound but also has the potential to uncover a novel therapeutic agent for a range of human diseases.

References

-

Title: Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects Source: Wiley Online Library URL: [Link]

-

Title: Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Source: Taylor & Francis Online URL: [Link]

-

Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL: [Link]

-

Title: The Role of Pyrrolidine Derivatives in Modern Drug Discovery Source: Conscientia Beam URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

-

Title: Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides Source: MDPI URL: [Link]

-

Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity Source: National Institutes of Health URL: [Link]

-

Title: this compound synthesis Source: Chemical Synthesis URL: [Link]

-

Title: Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids Source: ResearchGate URL: [Link]

- Title: 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses Source: Google Patents URL

-

Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity Source: MDPI URL: [Link]

-

Title: Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids Source: SpringerLink URL: [Link]

-

Title: Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists Source: PubMed URL: [Link]

- Title: 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives Source: Google Patents URL

- Title: 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives Source: Google Patents URL

-

Title: this compound Source: Amerigo Scientific URL: [Link]

-

Title: this compound Source: Chem-Space URL: [Link]

-

Title: 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid Source: PubChem URL: [Link]

-

Title: Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase Source: PubMed URL: [Link]

-

Title: Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 3. Discovery of a Potent, 2-nonaryl, Highly Selective ETA Antagonist (A-216546) Source: PubMed URL: [Link]

-

Title: Phenylethylpyrrolidine Source: Wikipedia URL: [Link]

-

Title: Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain Source: PubMed URL: [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylethylpyrrolidine - Wikipedia [en.wikipedia.org]

- 5. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]

- 6. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Pyrrolidine Carboxylic Acids

Introduction

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in the realm of biologically active molecules.[1] Its unique conformational properties and the stereochemical complexity that arises from potential substitution patterns have made it a cornerstone in the design and synthesis of a vast array of natural products, pharmaceuticals, and agrochemicals.[2][3][4] At the heart of this molecular family lie the pyrrolidine carboxylic acids, a class of compounds that bridge the worlds of fundamental biochemistry and cutting-edge drug discovery.

This technical guide provides a comprehensive exploration of the discovery and history of pyrrolidine carboxylic acids, from the foundational elucidation of proline to the unearthing of potent neurotoxins and the development of sophisticated synthetic methodologies. Tailored for researchers, scientists, and drug development professionals, this guide delves into the key scientific milestones, the causality behind experimental choices, and the evolution of our understanding of these remarkable molecules.

The Foundational Discovery: Proline, the Archetypal Pyrrolidine Carboxylic Acid

The story of pyrrolidine carboxylic acids begins at the dawn of the 20th century, a period of intense investigation into the building blocks of life. The very first of this class to be identified was proline, an amino acid unique for its secondary amine, where the nitrogen atom is incorporated into the pyrrolidine ring.[2]

The Pioneering Syntheses of Willstätter and Fischer

The discovery of proline is credited to the German chemist Richard Willstätter , who, in 1900, first synthesized the compound while studying N-methylproline.[2] His synthesis involved the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane.[2] This landmark achievement was not only the first synthesis of a pyrrolidine carboxylic acid but also a crucial step in confirming its cyclic structure.

A year later, in 1901, the eminent chemist Emil Fischer independently isolated proline from casein and the decomposition products of γ-phthalimido-propylmalonic ester.[2][5] Fischer also published a synthesis of proline, further solidifying the structural understanding of this novel amino acid.[2] The name "proline" itself is derived from pyrrolidine, acknowledging its core chemical structure.[2]

These early syntheses, while groundbreaking for their time, were arduous and low-yielding by modern standards. However, they laid the essential groundwork for the field, demonstrating that these cyclic amino acids could be constructed from acyclic precursors.

The Unique Structural and Biological Role of Proline

Proline's rigid, cyclic structure confers unique conformational constraints when it is incorporated into polypeptide chains.[6] This rigidity is a key determinant of protein architecture, often inducing sharp turns or "kinks" in the peptide backbone.[7] Proline and its hydroxylated derivative, hydroxyproline, are major components of collagen, the most abundant protein in mammals, where they are essential for its triple-helix structure and stability.[7]

The biosynthesis of proline in most organisms proceeds from the amino acid L-glutamate.[2] This pathway involves the phosphorylation of glutamate, followed by reduction and spontaneous cyclization to form Δ¹-pyrroline-5-carboxylate, which is then reduced to proline.[2][8] An alternative pathway utilizes ornithine, an intermediate in the urea cycle, which can be converted to proline.[2][8]

Expanding the Family: Naturally Occurring Pyrrolidine Carboxylic Acids of Pharmacological Significance

Following the discovery of proline, the scientific community began to uncover a diverse array of other naturally occurring pyrrolidine carboxylic acids, many of which possess potent and specific biological activities. These discoveries have had a profound impact on neuroscience, toxicology, and drug development.

Kainic Acid: From Anthelmintic to Neuroscientific Tool

In the 1950s, a potent anthelmintic (anti-parasitic worm) agent was isolated from the red seaweed Digenea simplex, known in Japan as "Kainin-sou" or "Makuri".[9][10] This compound was identified as kainic acid , a substituted proline derivative.[9] For decades, kainic acid was used clinically in Japan to treat parasitic infections.[10]

The biological activity of kainic acid stems from its role as a potent agonist of a specific class of ionotropic glutamate receptors in the central nervous system, now known as kainate receptors.[10][11] By binding to these receptors, kainic acid induces neuronal excitation.[11] In high doses, this leads to excitotoxicity and neuronal cell death, a property that has made kainic acid an invaluable tool in neuroscience research to model epilepsy and study neurodegenerative diseases.[11][12]

The biosynthesis of kainic acid has been a subject of intense research. It is now understood to be a concise two-enzyme pathway starting from L-glutamic acid and dimethylallyl pyrophosphate.[13] This discovery has not only illuminated the natural production of this neurochemical but has also opened avenues for its biotechnological production.[10][14]

Domoic Acid: A Potent Neurotoxin from the Sea

The discovery of domoic acid is a dramatic example of how natural products can have a sudden and significant impact on human health. In 1987, a mysterious outbreak of food poisoning occurred in Prince Edward Island, Canada, affecting over 100 people and causing several deaths.[15] The victims had consumed blue mussels (Mytilus edulis) contaminated with a previously unrecognized toxin.[15] The illness was characterized by gastrointestinal distress and severe neurological symptoms, including memory loss, leading to its name: Amnesic Shellfish Poisoning (ASP).[15]

The causative agent was identified as domoic acid, a structural analogue of kainic acid.[15] The source of the toxin was traced to a bloom of the marine diatom Pseudo-nitzschia.[16] Like kainic acid, domoic acid is a potent agonist of glutamate receptors, but it exhibits even greater neurotoxicity.[15]

The 1987 incident spurred the development of sensitive methods for the detection of domoic acid in seafood and has led to stringent monitoring programs worldwide to protect public health.

Experimental Protocol: Purification of Domoic Acid from Contaminated Mussels

The following protocol is a representative method for the large-scale purification of domoic acid from contaminated shellfish, based on published procedures.[1]

1. Tissue Homogenization and Extraction:

-

Homogenize contaminated mussel tissue in a blender.

-

Add a mixture of chloroform and methanol to the homogenate and blend thoroughly.

-

Add water to the mixture to induce phase separation. The mixture will separate into an upper aqueous-methanolic phase, a lower chloroform phase, and an interphase of denatured protein.

2. Isolation of the Aqueous Phase:

-

Carefully collect the upper aqueous-methanolic phase, which contains the water-soluble domoic acid.

3. Methanol Removal and Ultrafiltration:

-

Remove the methanol from the collected phase using a rotary evaporator.

-

Perform ultrafiltration on the remaining aqueous solution to remove high molecular weight contaminants.

4. Lyophilization and Acidification:

-

Lyophilize (freeze-dry) the filtrate to obtain a crude powder.

-

Resuspend the powder in 1 N HCl and centrifuge to pellet any insoluble material.

5. Reversed-Phase Column Chromatography:

-

Subject the clear supernatant to column chromatography using a C18 reversed-phase silica gel.

-

Elute the column with an appropriate solvent gradient to separate domoic acid from other components.

6. Final Purification and Lyophilization:

-

Collect the fractions containing pure domoic acid, as determined by an appropriate analytical method (e.g., HPLC).

-

Pool the pure fractions and lyophilize to obtain pure domoic acid as a brownish powder.

Causality of Experimental Choices:

-

The use of a chloroform/methanol/water extraction system is a classic method for separating polar (domoic acid) and non-polar (lipids) components of biological tissues.

-

Ultrafiltration is employed to remove large molecules like proteins and polysaccharides that could interfere with subsequent chromatographic purification.

-

Reversed-phase chromatography is a powerful technique for separating water-soluble organic molecules based on their hydrophobicity. The C18 stationary phase retains domoic acid, allowing for its separation from more polar and less polar impurities.

Ectoine: A Bacterial Protectant with Biotechnological Applications

Ectoine is another fascinating example of a naturally occurring pyrrolidine carboxylic acid derivative, though its structure is that of a tetrahydropyrimidine carboxylic acid. It was first discovered in halophilic (salt-loving) bacteria, where it acts as a compatible solute.[5][17] Compatible solutes are small organic molecules that accumulate in high concentrations in the cytoplasm of cells to balance the osmotic pressure of a saline environment without interfering with cellular metabolism.[5]

The biosynthesis of ectoine starts from aspartate-β-semialdehyde and involves three enzymatic steps. Ectoine's ability to stabilize proteins, nucleic acids, and entire cells against stresses such as high salt concentrations, extreme temperatures, and dehydration has led to its commercial use in cosmetics and as a therapeutic agent for inflammatory skin diseases.

The Evolution of Synthetic Strategies for Pyrrolidine Carboxylic Acids

The synthesis of pyrrolidine carboxylic acids has evolved dramatically since the pioneering work of Willstätter and Fischer. Modern synthetic chemistry offers a plethora of methods for the construction of the pyrrolidine ring with precise control over stereochemistry, a critical aspect for the development of new drugs and biologically active probes.

From Racemic to Asymmetric Synthesis

Early synthetic methods often produced racemic mixtures of pyrrolidine derivatives, which then had to be resolved into their individual enantiomers. However, the recognition that the biological activity of chiral molecules often resides in a single enantiomer drove the development of asymmetric synthetic methods. These methods allow for the direct synthesis of a single enantiomer, greatly improving efficiency and reducing waste.

Modern Asymmetric Synthesis: A Representative Protocol

A powerful modern strategy for the asymmetric synthesis of substituted pyrrolidine-3-carboxylic acids involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[8][9][13]

Experimental Protocol: Asymmetric Synthesis of (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid[8]

Step 1: Organocatalytic Michael Addition

-

To a solution of the 4-oxo-2-enoate (1 equivalent) and nitromethane (2 equivalents) in a suitable solvent (e.g., toluene) at room temperature, add a chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 equivalents).

-

Stir the reaction mixture at room temperature until the starting enoate is consumed, as monitored by thin-layer chromatography (TLC).

-

Purify the product by flash column chromatography on silica gel to yield the Michael adduct.

Step 2: Reductive Cyclization and Hydrolysis

-

Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol).

-

Add a palladium on carbon catalyst (Pd/C, 10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

The resulting product is (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.

Causality of Experimental Choices:

-

Organocatalysis: The use of a chiral organocatalyst, such as a derivative of proline itself, creates a chiral environment for the reaction, directing the addition of the nitroalkane to one face of the enoate, thus establishing the desired stereochemistry.

-

Michael Addition: The Michael addition of a nucleophile (the nitronate anion) to an α,β-unsaturated carbonyl compound is a classic and reliable method for carbon-carbon bond formation.

-

Reductive Cyclization: The palladium-catalyzed hydrogenation serves a dual purpose: it reduces the nitro group to an amine and can also reduce the ketone, facilitating the intramolecular cyclization to form the pyrrolidine ring. The acidic conditions often present during hydrogenation can also hydrolyze any ester groups to the final carboxylic acid.

Conclusion

The journey of pyrrolidine carboxylic acids, from the initial synthesis of proline to the discovery of complex, biologically active natural products and the development of sophisticated synthetic methods, is a testament to the power of chemical exploration. These molecules are not only fundamental components of life but also invaluable tools for understanding and treating human disease. The continued investigation into the discovery, synthesis, and biological activity of pyrrolidine carboxylic acids promises to yield new scientific insights and therapeutic opportunities for years to come.

Visualizations

Key Pyrrolidine Carboxylic Acids

Caption: Chemical structures of key pyrrolidine carboxylic acids.

Willstätter's Proline Synthesis (1900)

Caption: Willstätter's synthesis of proline.

Biosynthetic Pathway of Kainic Acid

Caption: Domoic acid purification workflow.

Data Summary

| Compound | Year of Discovery/Synthesis | Discoverer(s)/Synthesizer(s) | Natural Source/Starting Materials |

| Proline | 1900 (synthesis) | Richard Willstätter | Diethyl malonate, 1,3-dibromopropane |

| Proline | 1901 (isolation) | Emil Fischer | Casein |

| Kainic Acid | 1950s (isolation) | N/A | Digenea simplex (red seaweed) |

| Domoic Acid | 1987 (identification) | N/A | Pseudo-nitzschia (diatom) |

| Ectoine | 1985 (discovery) | N/A | Halophilic bacteria |

References

-

Wikipedia. Proline. [Link]

-

MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

-

PubMed. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

-

ACS Publications. Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C. [Link]

-

CORE. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. [Link]

-

RSC Publishing. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

MDPI. Production and Recovery of Ectoine: A Review of Current State and Future Prospects. [Link]

-

ResearchGate. Asymmetric Synthesis of Chiral Pyrrolizine-Based Triheterocycles by Organocatalytic Cascade Aza-Michael–Aldol Reactions. [Link]

-

Wikipedia. Kainic acid. [Link]

-

American Thyroid Association. Emil Fischer (1852–1919). [Link]

-

Wiley Online Library. Richard Willstätter and the 1915 Nobel Prize in Chemistry. [Link]

-

Scripps Institution of Oceanography. Scientists Develop New Production Method for Seaweed Chemical Used in Brain Research. [Link]

-

ResearchGate. Extraction and characterization of kainic acid from Digenea simplex (Wulfen) C. Agardh, (Rhodophyta). [Link]

-

ScienceDirect. Domoic acid and human exposure risks. [Link]

-

Organic Syntheses. L-Proline, 2-methyl-. [Link]

-

PubMed. A procedure for large-scale purification of domoic acid from toxic blue mussels (Mytilus edulis). [Link]

-

PubMed Central. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid. [Link]

-

ResearchGate. A Synthesis of DL-Proline. [Link]

-

PubMed Central. First Report of Domoic Acid Production from Pseudo-nitzschia multistriata in Paracas Bay (Peru). [Link]

-

PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]

-

FactMonster. proline. [Link]

-

Canadian Science Publishing. Pennate Diatom Nitzschia pungens as the Primary Source of Domoic Acid, a Toxin in Shellfish from Eastern Prince Edward Island, Canada. [Link]

-

Wikipedia. Kiliani–Fischer synthesis. [Link]

-

PubMed Central. Decarboxylative 1,3-dipolar cycloadditions of l-proline. [Link]

-

Archimer. Domoic acid production by a Pseudo-nitzschia australis strain under zinc and copper exposure. [Link]

-

PubMed Central. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. [Link]

-

NIH. Enhancement of cytotoxic and antioxidant activities of Digenea simplex chloroform extract using the nanosuspension technique. [Link]

-

Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]

-

ResearchGate. Diethyl Dibromomalonate. [Link]

-

PubMed. Evolution of proline biosynthesis: enzymology, bioinformatics, genetics, and transcriptional regulation. [Link]

-

Taylor & Francis Online. Kainic acid – Knowledge and References. [Link]

Sources

- 1. A procedure for large-scale purification of domoic acid from toxic blue mussels (Mytilus edulis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C - PMC [pmc.ncbi.nlm.nih.gov]